1-Ethoxy-2,3-dinitrobenzene

Beschreibung

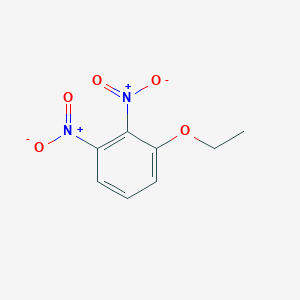

1-Ethoxy-2,3-dinitrobenzene is a nitroaromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring. The ethoxy group is electron-donating via resonance, while the nitro groups are strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity and stability .

Eigenschaften

Molekularformel |

C8H8N2O5 |

|---|---|

Molekulargewicht |

212.16g/mol |

IUPAC-Name |

1-ethoxy-2,3-dinitrobenzene |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3 |

InChI-Schlüssel |

OTANELYCMMCQIT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethoxy-2,3-dinitrobenzene ()

- Structure : Methoxy groups at 1- and 4-positions; nitro groups at 2- and 3-positions.

- Reacts with aldehydes in the presence of sodium dithionite, suggesting utility in condensation reactions. The ethoxy analog may exhibit altered regioselectivity due to steric and electronic differences .

Dinitrotoluenes (DNTs, and )

- Examples : 2,3-DNT (1-methyl-2,3-dinitrobenzene), 2,4-DNT, 2,6-DNT.

- Key Differences: Substituent Type: Methyl (-CH₃) vs. ethoxy (-OCH₂CH₃). Methyl is weakly electron-donating, while ethoxy is stronger, altering the ring's electronic profile. Applications: DNTs are precursors for explosives (e.g., TNT) and polyurethanes. The ethoxy derivative’s applications are likely niche, possibly in pharmaceuticals or specialty chemicals due to its polar substituent .

2-Chloro-1,3-dinitrobenzene ()

- Structure : Chlorine at 2-position; nitro groups at 1- and 3-positions.

- Key Differences :

- Electron Effects : Chlorine is electron-withdrawing (-I effect), further deactivating the ring compared to ethoxy’s electron-donating nature.

- Reactivity : Chlorine facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas ethoxy may direct reactions to specific positions via resonance .

- Physical Properties :

- Melting Point : 86–88°C (chloro derivative) vs. likely lower for ethoxy due to reduced symmetry.

- Solubility: Ethoxy may enhance solubility in polar solvents (e.g., ethanol) compared to the chloro analog’s moderate solubility in alcohol .

Functional Group Analogues

1-Ethoxy-2,3-difluorobenzene ( and )

- Structure : Ethoxy at 1-position; fluorine at 2- and 3-positions.

- Key Differences :

- Fluorine’s strong -I effect vs. nitro’s -M/-I effects. Nitro groups significantly increase ring electrophilicity, favoring reactions like nitration or reduction.

- Applications: Difluoroethoxybenzenes are used in liquid crystals (e.g., 1-Ethoxy-2,3-difluoro-4-[(trans-4-propylcyclohexyl)methoxy]benzene in ), whereas nitro derivatives may prioritize synthetic intermediates .

Comparative Data Table

| Compound | Substituents | Key Properties/Applications | References |

|---|---|---|---|

| This compound | -OCH₂CH₃ (1), -NO₂ (2,3) | Polarized electronic structure; potential use in electrophilic substitutions or heterocycles. | [2], [6] |

| 1,4-Dimethoxy-2,3-dinitrobenzene | -OCH₃ (1,4), -NO₂ (2,3) | Reacts with aldehydes (sodium dithionite); enhanced electron donation. | [2] |

| 2,3-Dinitrotoluene (2,3-DNT) | -CH₃ (1), -NO₂ (2,3) | Explosive precursor; testicular toxicity. | [6], [10] |

| 2-Chloro-1,3-dinitrobenzene | -Cl (2), -NO₂ (1,3) | MP: 86–88°C; soluble in alcohol; undergoes nucleophilic substitution. | [12] |

| 1-Ethoxy-2,3-difluorobenzene | -OCH₂CH₃ (1), -F (2,3) | Liquid crystal applications; lower reactivity due to fluorine’s -I effect. | [5], [9] |

Reactivity and Stability

- Nitro Group Stability : Nitro groups in this compound are likely stable under acidic conditions but reducible to amines (e.g., with H₂/Pd-C), similar to DNTs .

- Ethoxy Group Reactivity : The ethoxy group may undergo cleavage under strong acidic or basic conditions, distinguishing it from methyl or chloro substituents .

- Regioselectivity : The electron-donating ethoxy group at the 1-position may direct incoming electrophiles to the 4- or 5-positions, contrasting with chloro or nitro groups that deactivate the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.